1,8-Dichloroanthracene

概要

説明

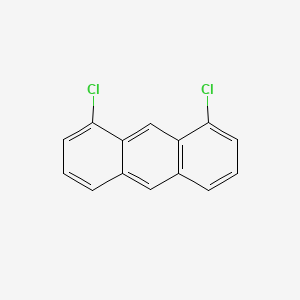

1,8-Dichloroanthracene is a chemical compound with the molecular formula C14H8Cl2 . It is used in the preparation of anthraquinones, which have antitumor activities . It serves as a primary and secondary intermediate .

Synthesis Analysis

The synthesis of 1,8-Dichloroanthracene involves the Diels–Alder reaction of diene 1,8-dichloroanthracene 2, with various dienophiles . The steric effect of dienophile substituents were more favorable toward the anti-isomer formation .Molecular Structure Analysis

The molecular structure of 1,8-Dichloroanthracene consists of 14 carbon atoms, 8 hydrogen atoms, and 2 chlorine atoms . Its average mass is 247.119 Da and its monoisotopic mass is 246.000305 Da .Chemical Reactions Analysis

The Diels-Alder reaction between 1,8-dichloroanthracene and acrolein has been studied . The reaction favors the formation of the anti product .Physical And Chemical Properties Analysis

1,8-Dichloroanthracene has a melting point of 155 °C and a predicted boiling point of 401.3±18.0 °C . Its predicted density is 1.361±0.06 g/cm3 .科学的研究の応用

Building Blocks for Rigid Organic Frameworks

- Improved access to 1,8-dichloro-10-(ethynyl)anthracene has been reported, demonstrating its utility in constructing rigid linkers between two 1,8-dichloroanthracene units. This is achieved through a reaction involving 1,8-dichloroanthren-10(9H)-one and ethynylmagnesium bromide, yielding 65%. The linked 1,8-dichloroanthracen-10-yl derivatives synthesized include a variety of linkers, showcasing the versatility of this approach in creating organic frameworks (Lamm et al., 2018).

Syntheses and Structures of Trimethylelement-Substituted Derivatives

- 1,8-Dichloroanthracenes with EMe3 substituents at the 10-position (E = Si, Ge, Sn) have been synthesized through salt elimination reactions. This study also delved into their molecular structures, NMR spectroscopy, and mass spectrometry, contributing to the understanding of molecular deformations and inherent molecular properties of these compounds (Lamm et al., 2014).

Complexation with Cyclopentadienyliron

- The reaction of 1,8-dichloroanthracene with ferrocene and AlCl3-Al leads to the formation of compounds like η6-(1,8-dichloro-9,10-dihydroantracene)FeCp, indicating a reduction in the central ring of 1,8-dichloroanthracene. This study provides insights into the behavior of 1,8-dichloroanthracene in complexation reactions and its configurational analysis (Benites, Fronczek, & Maverick, 1996).

Photochemistry of α,ω-Bis-Linked Derivatives

- The synthesis of 1,8-dichlorinated anthracene derivatives, linked with –Me2Si– and –Me2Si–(CH2)n–SiMe2– units, and their behavior under UV light-induced photo reactions have been explored. This research contributes to the understanding of the photochemistry of linked bisanthracenes (Niermeier et al., 2018).

Regiochemical Control in Triptycene Formation

- The study of reactions between 1,8‐dichloroanthracenes with substituents in position 10 and ortho‐chloroaryne has revealed the dependence of syn/anti ratio on these substituents. This research aids in understanding the impact of substituents on the formation of triptycene structures (Lamm et al., 2018).

Safety and Hazards

特性

IUPAC Name |

1,8-dichloroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIUYXOOOGQGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dichloroanthracene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B3240460.png)

![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)

![7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3240525.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5,7-bis(trifluoromethyl)-](/img/structure/B3240531.png)

![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)